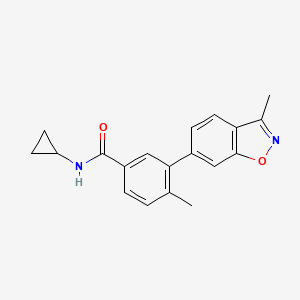

Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-

Description

This compound is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen, a methyl group at the 4-position of the benzamide core, and a 3-methyl-1,2-benzisoxazol-6-yl substituent at the 3-position. The benzisoxazole moiety introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

CAS No. |

651780-60-8 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzoxazol-6-yl)benzamide |

InChI |

InChI=1S/C19H18N2O2/c1-11-3-4-14(19(22)20-15-6-7-15)9-17(11)13-5-8-16-12(2)21-23-18(16)10-13/h3-5,8-10,15H,6-7H2,1-2H3,(H,20,22) |

InChI Key |

WSIBXVRGVIDHRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Methyl-1,2-Benzisoxazole Core

The benzisoxazole ring is typically synthesized via a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes or through condensation reactions of hydroxylamine derivatives with ortho-substituted nitroarenes under acidic conditions. Metal catalysts such as Cu(I) or Ru(II) can facilitate this cycloaddition, but recent advances also highlight metal-free synthetic routes for isoxazole derivatives, which may be adapted for benzisoxazole synthesis to improve environmental and cost profiles.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of nitrile oxide intermediate | Hydroxylamine + ortho-nitroarene, acidic medium | Generates reactive intermediate for cycloaddition |

| 2 | (3 + 2) Cycloaddition | Cu(I) or Ru(II) catalyst, alkyne substrate | Forms benzisoxazole ring system |

| 3 | Functional group modifications | Halogenation or methylation at specific positions | Enables regioselective coupling |

Optimization and Scale-Up Considerations

Industrial production would focus on:

- Optimizing reaction temperature, solvent, and catalyst loading to maximize yield and purity,

- Employing environmentally benign solvents and reagents,

- Implementing purification techniques such as recrystallization or chromatography to ensure product quality.

Reaction Conditions and Analytical Validation

| Reaction Step | Typical Conditions | Analytical Techniques for Validation |

|---|---|---|

| Benzisoxazole formation | 50–80 °C, acidic or neutral medium, 6–12 h | LC-MS, NMR (1D and 2D), IR spectroscopy |

| Halogenation | Room temperature to 40 °C, halogenating agent in inert solvent | NMR, Mass spectrometry, X-ray crystallography |

| Amide coupling | Room temperature to 60 °C, coupling agent, inert atmosphere | HPLC purity, NMR, LC-MS |

| Final product purification | Recrystallization or chromatography | Melting point, elemental analysis, NMR |

Chemical Reaction Analysis

The compound can undergo further chemical transformations:

- Oxidation: Using potassium permanganate or chromium trioxide to modify substituents.

- Reduction: Lithium aluminum hydride or sodium borohydride can reduce amide or heterocyclic moieties.

- Substitution: Nucleophilic substitution at the benzisoxazole ring under basic conditions.

These reactions are useful for derivatization or structural confirmation.

Summary Table of Preparation Route

| Stage | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methyl-1,2-benzisoxazole | Hydroxylamine, ortho-nitroarene | Acidic, 50–80 °C, 6–12 h | 60–75 | Cycloaddition step |

| 2 | 6-Halogenated benzisoxazole | NBS or equivalent | RT, 2–4 h | 80–90 | Enables regioselective coupling |

| 3 | Benzisoxazole benzoic acid derivative | Oxidation agents | Variable | 70–85 | Precursor for amide formation |

| 4 | N-cyclopropylbenzamide | Cyclopropylamine, coupling agent | RT–60 °C, inert atmosphere | 75–90 | Amide bond formation |

| 5 | Final compound | Purification | Recrystallization or chromatography | >95 purity | Confirmed by NMR, LC-MS |

Research Findings and Practical Notes

- The benzisoxazole ring synthesis is the most critical and sensitive step, requiring careful control of reaction conditions to avoid ring opening or side reactions.

- Palladium-catalyzed amination offers high regioselectivity and yield but requires expensive catalysts and ligands.

- Metal-free synthetic routes for isoxazoles are emerging as greener alternatives and may be adapted for this compound.

- Analytical techniques such as 2D NMR (NOESY, COSY) and LC-MS are essential for confirming regiochemistry and purity.

- Industrial scale-up demands optimization of solvent use and waste management to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isoxazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzamide derivatives with modifications at the 3-position and N-substituents. Key analogs include:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Unlike the main compound, its substituents are optimized for coordination chemistry rather than bioactivity .

- 2-Acylamino-1-carboxyphenylbenzamides (): These analogs inhibit PCAF histone acetyltransferase (HAT). The 2-acylamino side chain is critical for activity, with inhibitory rates ranging from 61% to 79% at 100 μM. The main compound’s benzisoxazole may mimic the salicylic acid scaffold in anacardic acid, but its rigid heterocycle could alter binding kinetics .

- Isoxazole-/thiophene-/thiazole-containing benzamides (): Derivatives like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide exhibit antiviral or anticancer properties. The main compound’s 3-methylbenzisoxazole may confer similar stability and selectivity but lacks the thioether linkage critical for some activities .

- Morpholinyl-/sulfonyl-substituted benzamides (): Analogs such as Benzamide,N-cyclopropyl-4-methyl-3-[3-(4-morpholinyl)-1,2-benzisoxazol-6-yl] highlight the role of polar substituents in solubility and target engagement. The morpholinyl group enhances hydrophilicity compared to the main compound’s methyl group .

Table 1: Key Structural Features and Bioactivity of Benzamide Analogs

- PCAF HAT Inhibition: The main compound lacks the 2-acylamino group critical for HAT inhibition in . However, its benzisoxazole may serve as a bioisostere for salicylic acid, though rigidity could reduce binding flexibility .

- Anticancer Potential: Thioether-linked heterocycles in improve membrane permeability. The main compound’s benzisoxazole may offer similar advantages but requires empirical validation .

Biological Activity

Benzamide derivatives, particularly those containing benzisoxazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- (CAS Number: 651780-60-8) is a notable example that exhibits potential therapeutic effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- is . The compound features a benzamide core with a cyclopropyl group and a benzisoxazole substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that benzisoxazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| HeLa | 6.8 | Cell cycle arrest |

Antipsychotic Effects

Benzisoxazole derivatives are also known for their antipsychotic properties. Research has shown that similar compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia. The specific activity of Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- at D2 and D4 receptors was evaluated using radiolabeled ligand binding assays.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 12 nM |

| D4 | 25 nM |

Neuroprotective Effects

Neuroprotective effects have been observed in compounds related to Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-. Studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, providing potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives indicates that modifications on the benzisoxazole ring significantly influence biological activity. For instance:

- Cyclopropyl Substitution : Enhances binding affinity to target receptors.

- Methyl Groups : Increase lipophilicity and cellular uptake.

- Positioning of Functional Groups : Alters pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored a series of benzamide derivatives including Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-. The study reported:

- In vivo efficacy against tumor growth in xenograft models.

- Minimal side effects , suggesting a favorable therapeutic index.

Q & A

Basic: What synthetic methodologies are recommended for preparing benzisoxazole-containing benzamide derivatives like this compound?

Methodological Answer:

The synthesis of benzisoxazole-containing benzamides typically involves coupling reactions between substituted benzisoxazole intermediates and cyclopropane-based amide precursors. For example:

- Step 1: Synthesize the 3-methyl-1,2-benzisoxazole core via condensation of hydroxylamine derivatives with ortho-substituted nitroarenes under acidic conditions .

- Step 2: Introduce the cyclopropylamide group via nucleophilic substitution or Buchwald–Hartwig amination, using palladium catalysts for C–N bond formation. Pre-functionalization of the benzisoxazole at the 6-position (e.g., halogenation) may be required for regioselective coupling .

- Validation: Confirm regiochemistry using 2D NMR (e.g., NOESY) and monitor reaction progress via LC-MS.

Advanced: How can conflicting crystallographic data on benzisoxazole ring planarity be resolved during structural elucidation?

Methodological Answer:

Discrepancies in planarity often arise from intramolecular steric effects or non-covalent interactions (e.g., Cl⋯H repulsion in ). To resolve this:

- Refinement Tools: Use SHELX software (e.g., SHELXL) for high-resolution X-ray data refinement. Adjust parameters for anisotropic displacement and hydrogen positioning to account for torsional strain .

- Validation Metrics: Compare bond angles (e.g., C3–C3a–C4 in deviates to 138.2°) against analogous structures. Employ density functional theory (DFT) calculations to model electronic effects on ring distortion .

Basic: What spectroscopic techniques are critical for characterizing the substituent geometry of this compound?

Methodological Answer:

- NMR: Use - HMBC to confirm connectivity between the benzisoxazole and cyclopropylamide groups. For example, cross-peaks between the cyclopropyl CH and the amide carbonyl confirm substitution patterns.

- X-ray Crystallography: Resolve dihedral angles (e.g., 70.33° between benzisoxazole and phenyl rings in ) to validate steric interactions .

- IR Spectroscopy: Identify amide C=O stretching (~1650 cm) and benzisoxazole N–O vibrations (~950 cm) to verify functional groups .

Advanced: How can kinetic studies inform the stability of the benzisoxazole moiety under varying experimental conditions?

Methodological Answer:

- Experimental Design: Perform temperature-dependent kinetic assays (e.g., 24.6–44.9°C in acetonitrile) to measure degradation rates. Use NMR to track benzisoxazole ring integrity (e.g., loss of aromatic protons) .

- Data Analysis: Apply Arrhenius equations to calculate activation energy () for decomposition. For example, provides rate constants (Table A-1 to A-5) for analogous methyl-substituted benzisoxazoles.

- Mitigation Strategies: Stabilize the compound via electron-withdrawing substituents or inert atmosphere handling.

Basic: What biological activity hypotheses can be proposed based on structural analogs of this compound?

Methodological Answer:

- Analog Analysis: Compare with 3-substituted-1,2-benzisoxazoles (e.g., zonisamide in ), which block sodium/calcium channels. Hypothesize neuroactivity for this compound due to the cyclopropylamide’s conformational rigidity .

- In Vitro Assays: Screen against voltage-gated ion channels using patch-clamp electrophysiology. Use HEK293 cells transfected with human Na1.2 or Ca3.2 channels.

Advanced: How can computational docking studies predict interactions between this compound and biological targets like PPARγ?

Methodological Answer:

- Modeling Setup: Use PDB ID 1ZEO (PPARγ co-crystallized with benzisoxazole agonists) for molecular docking. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level .

- Docking Protocol: Employ AutoDock Vina with Lamarckian GA. Focus on binding pocket residues (e.g., Tyr473, His449) and calculate binding free energy ().

- Validation: Compare predicted interactions (e.g., hydrogen bonds with Ser289) with experimental IC data from analogous compounds .

Basic: How should researchers address low yields in the final coupling step of similar benzamide derivatives?

Methodological Answer:

- Troubleshooting: Optimize reaction conditions:

- Work-Up: Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate the product.

Advanced: What strategies resolve discrepancies between computational predictions and experimental crystallographic data for torsional angles?

Methodological Answer:

- Root Cause Analysis: Discrepancies may arise from crystal packing forces or solvent effects unaccounted for in gas-phase DFT.

- Hybrid Methods: Perform QM/MM simulations incorporating explicit solvent molecules (e.g., CHCN) to model environmental effects .

- Validation: Compare simulated torsional angles (e.g., N2-C3-C9-C10 in ) with X-ray data. Adjust force field parameters if systematic deviations occur.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.